molecular formula C21H21N3O2S B2401979 (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1396855-40-5

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone

Cat. No.: B2401979
CAS No.: 1396855-40-5
M. Wt: 379.48
InChI Key: PBGMDAIOGAZBTG-UHFFFAOYSA-N
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Description

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is an intriguing organic compound with potential applications in various scientific fields. Its structure combines the functionalities of quinoline, benzothiazole, and azetidinone, hinting at a complex interplay of chemical properties and reactivity.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of 3,4-dihydroquinolin-1(2H)-amine with a suitable azetidinone derivative, followed by methoxylation. Conditions may require specific catalysts or solvents to ensure efficiency and yield.

Industrial production methods: In an industrial setting, large-scale synthesis would likely optimize these reactions using continuous flow reactors, advanced catalysis, and robust purification techniques to achieve high purity and scalability.

Types of reactions it undergoes:

  • Oxidation: Given its functional groups, the compound may undergo oxidation reactions, possibly affecting the methoxy or quinoline components.

  • Reduction: Reduction could target the quinoline ring, potentially converting it into dihydro or tetrahydro derivatives.

  • Substitution: Substitution reactions may occur on the benzothiazole ring, particularly at positions adjacent to the methoxy group.

Common reagents and conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation over palladium or platinum catalysts.

  • Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution desired.

Major products: These reactions could yield a variety of products, such as oxidized derivatives, reduced forms of the compound, and various substituted analogs.

Scientific Research Applications

Chemistry: The compound's structure offers intriguing pathways for creating novel materials or exploring organic reaction mechanisms.

Medicine: Could serve as a lead compound for drug discovery, targeting specific enzymes or receptors involved in diseases.

Industry: Possibilities in creating advanced polymers or as a component in specialty chemicals due to its unique functional groups.

Mechanism of Action

Uniqueness: Compared to other compounds with similar moieties, (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is unique in its combination of three distinct functional groups, each contributing to its overall properties.

Comparison with Similar Compounds

  • Quinoline-based drugs like chloroquine.

  • Benzothiazole derivatives in antifungal or anticancer research.

  • Azetidinone-containing compounds known for their antibacterial properties.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-16-8-9-17-19(11-16)27-21(22-17)23-12-15(13-23)20(25)24-10-4-6-14-5-2-3-7-18(14)24/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGMDAIOGAZBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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